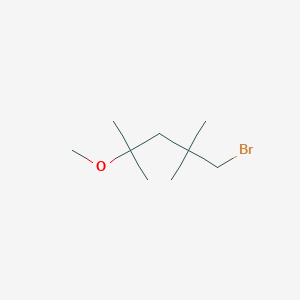

1-Bromo-4-methoxy-2,2,4-trimethylpentane

Description

1-Bromo-4-methoxy-2,2,4-trimethylpentane is a branched alkane derivative featuring a bromine atom at position 1, a methoxy group (-OCH₃) at position 4, and methyl groups at positions 2, 2, and 4. Its molecular formula is C₉H₁₉BrO, with an approximate molecular weight of 223.15 g/mol (calculated based on analogs in ). The compound’s structure combines steric hindrance from the methyl groups with polar functional groups (Br and OCH₃), influencing its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

1-bromo-4-methoxy-2,2,4-trimethylpentane |

InChI |

InChI=1S/C9H19BrO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3 |

InChI Key |

LHNKATRDSDVMMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(C)OC)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-2,2,4-trimethylpentane typically involves the bromination of 4-methoxy-2,2,4-trimethylpentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-methoxy-2,2,4-trimethylpentane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2,2,4-trimethylpentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Key Functional Groups |

|---|---|---|---|---|

| 1-Bromo-4-methoxy-2,2,4-trimethylpentane | C₉H₁₉BrO | 223.15 | ~180–200 | Br, OCH₃, CH₃ |

| 1-Chloro-2,2,4-trimethylpentane | C₈H₁₇Cl | 148.67 | ~140–160 | Cl, CH₃ |

| 2-Methoxy-2,4,4-trimethylpentane | C₉H₂₀O | 144.25 | ~160–180 | OCH₃, CH₃ |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | ~250–270 | Br, OCH₃, C=O |

Table 2: Reactivity Comparison

| Reaction Type | 1-Bromo-4-methoxy-2,2,4-trimethylpentane | 1-Chloro-2,2,4-trimethylpentane |

|---|---|---|

| SN2 Reactivity | High (Br is a superior leaving group) | Moderate (Cl less reactive) |

| Radical Stability | Enhanced due to bromine’s polarizability | Lower |

| Solubility in Water | Low (non-polar backbone dominates) | Low |

Biological Activity

1-Bromo-4-methoxy-2,2,4-trimethylpentane is a compound of interest in organic chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

1-Bromo-4-methoxy-2,2,4-trimethylpentane has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H21BrO |

| Molecular Weight | 235.19 g/mol |

| IUPAC Name | 1-bromo-4-methoxy-2,2,4-trimethylpentane |

| Canonical SMILES | C(C(C(C(C(C)C)C)OC)Br)C) |

This compound features a bromine atom and a methoxy group attached to a branched alkane structure, which may influence its reactivity and biological interactions.

The biological activity of 1-Bromo-4-methoxy-2,2,4-trimethylpentane can be attributed to its ability to interact with various molecular targets. The presence of the bromine atom may enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions. The methoxy group can also affect the compound's lipophilicity and ability to penetrate biological membranes.

Cytotoxicity and Anticancer Potential

Some derivatives of brominated compounds have shown promising anticancer activity by inducing apoptosis in cancer cells. Studies on structurally related compounds indicate that 1-Bromo-4-methoxy-2,2,4-trimethylpentane could similarly affect cell viability through mechanisms such as oxidative stress induction or modulation of cell signaling pathways.

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a series of brominated compounds found that those with branched alkyl chains exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that 1-Bromo-4-methoxy-2,2,4-trimethylpentane could be explored for similar effects in future research .

- Cytotoxicity Assays : In vitro assays evaluating the cytotoxic effects of halogenated alkanes revealed that certain compounds led to reduced viability in cancer cell lines. These findings support further investigation into the potential anticancer properties of 1-Bromo-4-methoxy-2,2,4-trimethylpentane .

- Mechanistic Studies : Research on related compounds has shown that their biological effects often involve the modulation of reactive oxygen species (ROS) levels within cells. Understanding how 1-Bromo-4-methoxy-2,2,4-trimethylpentane influences ROS could provide insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.